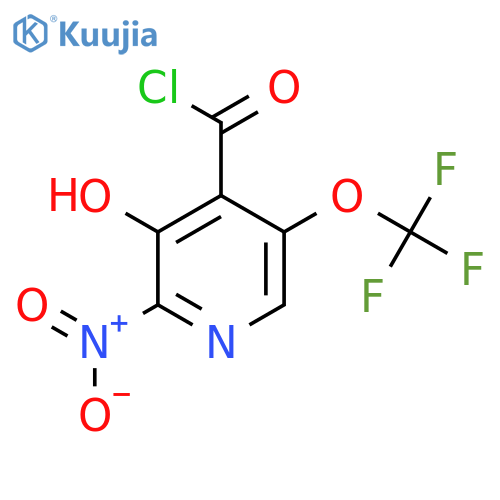Cas no 1806180-42-6 (3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride)
3-ヒドロキシ-2-ニトロ-5-(トリフルオロメトキシ)ピリジン-4-カルボニルクロリドは、高度に反応性を有する有機中間体であり、特に医薬品や農薬の合成において重要な役割を果たします。この化合物は、ピリジン骨格にヒドロキシ基、ニトロ基、トリフルオロメトキシ基が導入された構造を持ち、カルボニルクロリド基を有することから、アミド結合やエステル結合の形成に優れた反応性を示します。その高い反応性と選択性により、複雑な分子の効率的な合成が可能となります。また、トリフルオロメトキシ基の導入により、脂溶性の調整や代謝安定性の向上が期待できるため、生物活性化合物の設計において有用です。

1806180-42-6 structure
商品名:3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride
CAS番号:1806180-42-6
MF:C7H2ClF3N2O5
メガワット:286.549391269684
CID:4832102
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride
-
- インチ: 1S/C7H2ClF3N2O5/c8-5(15)3-2(18-7(9,10)11)1-12-6(4(3)14)13(16)17/h1,14H
- InChIKey: ZAAISOYZMVPSNC-UHFFFAOYSA-N
- ほほえんだ: ClC(C1=C(C([N+](=O)[O-])=NC=C1OC(F)(F)F)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 347
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 105
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029095601-1g |
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride |
1806180-42-6 | 97% | 1g |
$1,490.00 | 2022-03-31 |
3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1806180-42-6 (3-Hydroxy-2-nitro-5-(trifluoromethoxy)pyridine-4-carbonyl chloride) 関連製品
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
